8-Chloro-3,7-dihydropurine-6-thione
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Overview
Description
8-Chloro-3,7-dihydropurine-6-thione is a heterocyclic compound with the molecular formula C5H3ClN4S It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,7-dihydropurine-6-thione typically involves the chlorination of 3,7-dihydropurine-6-thione. One common method includes the reaction of 6-mercaptopurine with thionyl chloride, resulting in the chlorinated product . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3,7-dihydropurine-6-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired transformation.
Major Products: The major products of these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring .
Scientific Research Applications
8-Chloro-3,7-dihydropurine-6-thione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-3,7-dihydropurine-6-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes . The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
6-Mercaptopurine: A well-known purine derivative used in chemotherapy.
8-Chloro-1,3,7-trimethylxanthine: Another chlorinated purine derivative with different pharmacological properties.
Uniqueness: 8-Chloro-3,7-dihydropurine-6-thione is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
6974-66-9 |
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Molecular Formula |
C5H3ClN4S |
Molecular Weight |
186.62 g/mol |
IUPAC Name |
8-chloro-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11) |
InChI Key |
PXZFLNSGCZAEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N=C(N2)Cl |
Origin of Product |
United States |
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